N-cyclobutylpyridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclobutylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(12-9-2-1-3-9)8-4-6-11-7-5-8/h4-7,9H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFUWVUGMUZCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For N-cyclobutylpyridine-4-carboxamide, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive evidence for its structural components.
Proton NMR (¹H NMR) is instrumental in confirming the presence and connectivity of the cyclobutyl and pyridine (B92270) moieties. The ¹H NMR spectrum exhibits characteristic signals that correspond to the distinct chemical environments of the protons in the molecule.
The protons on the pyridine ring typically appear in the aromatic region of the spectrum. The protons on the cyclobutyl group and the amide proton will also have distinct chemical shifts. The splitting patterns of these signals, known as spin-spin coupling, provide further information about the neighboring protons, confirming the substitution pattern. For instance, a signal that is split into multiple peaks (a multiplet) indicates the presence of several adjacent, non-equivalent protons, a characteristic feature of the cyclobutyl ring. libretexts.org
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H | 7.0 - 9.0 | Multiplet |
| Cyclobutyl CH | 1.5 - 2.5 | Multiplet |
| Amide NH | 7.5 - 8.5 | Broad Singlet |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. uomustansiriyah.edu.iq Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. cognitoedu.org The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. libretexts.org
The carbonyl carbon of the amide group is particularly noteworthy, typically appearing far downfield (at a high chemical shift value) in the spectrum, generally in the range of 160-180 ppm. libretexts.orgoregonstate.edu The carbon atoms of the pyridine ring resonate in the aromatic region, while the sp³-hybridized carbons of the cyclobutyl group appear at upfield chemical shifts. cognitoedu.orgdocbrown.info
Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges
| Carbon Type | Typical Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 160 - 185 cognitoedu.org |
| Aromatic/Pyridine (C=C, C=N) | 110 - 160 cognitoedu.org |
| Cyclobutyl (sp³ C) | 10 - 50 oregonstate.edu |
Note: These are general ranges and can be influenced by substituents and solvent effects. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. msu.eduuni-saarland.de For this compound (C₁₀H₁₂N₂O), the molecular weight is 176.21 g/mol . nih.gov
In a mass spectrometer, the molecule is ionized, often by electron impact, to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions can help to confirm the presence of the cyclobutyl and pyridine-4-carboxamide substructures.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. nih.govinnovatechlabs.com
The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its constituent parts. The amide linkage gives rise to several characteristic bands. The C=O stretching vibration, known as the Amide I band, is typically a strong absorption in the region of 1630-1680 cm⁻¹. libretexts.orgresearchgate.net The N-H bending vibration, or Amide II band, is usually found around 1550 cm⁻¹. researchgate.net Additionally, the N-H stretching vibration appears as a distinct band in the range of 3200-3400 cm⁻¹. specac.com
The pyridine ring also exhibits a series of characteristic vibrations. These include C-C and C-N stretching vibrations within the ring, which typically appear in the 1400-1600 cm⁻¹ region. elixirpublishers.comjocpr.com C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹. jocpr.com
The interpretation of the FT-IR spectrum allows for the identification of key functional groups within the molecule. The region from 1500 to 3500 cm⁻¹ is particularly useful for this purpose. specac.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amide | 3200 - 3400 specac.com | Medium |
| C-H Stretch (aromatic) | Pyridine Ring | 3000 - 3100 jocpr.com | Medium |
| C-H Stretch (aliphatic) | Cyclobutyl Ring | 2800 - 3000 uomustansiriyah.edu.iq | Medium |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 libretexts.org | Strong |
| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 elixirpublishers.comjocpr.com | Medium to Strong |
| N-H Bend (Amide II) | Amide | ~1550 researchgate.net | Medium |
The presence of a strong band around 1650 cm⁻¹ is a clear indicator of the carbonyl group in the amide linkage. specac.com The bands in the 3200-3400 cm⁻¹ and ~1550 cm⁻¹ regions confirm the secondary amide structure. The various bands in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ ranges are characteristic of the pyridine ring vibrations. icm.edu.plcdnsciencepub.com The absorptions in the 2800-3000 cm⁻¹ region are attributed to the C-H stretching of the cyclobutyl group. uomustansiriyah.edu.iq The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule as a whole. innovatechlabs.commaricopa.eduvscht.cz
X-Ray Diffraction Crystallography for Solid-State Structural Determination
X-ray crystallography has been instrumental in characterizing a range of pyridine-4-carboxamide derivatives, providing a foundational understanding of their structural attributes. Although specific crystallographic data for this compound is not publicly available, analysis of its close analogs offers significant insights into the probable structural features of the molecule.
The study of co-crystal structures, where a compound is crystallized with its biological target, offers a direct glimpse into its mode of action and the specific interactions that drive its biological activity. For analogs of this compound, this has been a key strategy in drug discovery and development.
Virtual screening and subsequent in vitro testing have identified substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates as potent inhibitors of JumonjiC (JmjC) domain-containing histone demethylases, such as JMJD2A, which are implicated in cancer. tandfonline.com A co-crystal X-ray structure of one such analog with JMJD2A revealed that these compounds act as competitive inhibitors to the enzyme's cosubstrate, 2-oxoglutarate. tandfonline.com This structural elucidation confirmed the binding mode and provided a rational basis for the observed structure-activity relationships, guiding the optimization of these inhibitors. tandfonline.com
Similarly, screening of compound libraries against CYP5122A1 and CYP51 from Leishmania identified N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides as inhibitors of these enzymes. nih.gov While a co-crystal structure was not detailed in the provided information, the study of such complexes is a crucial next step in understanding the precise binding interactions and developing more potent and selective therapeutic agents. The ability to obtain co-crystal structures is often a pivotal moment in structure-guided drug design, enabling the rational optimization of lead compounds.
The conformation of a molecule and the non-covalent interactions it forms in the solid state are critical determinants of its physicochemical properties, including solubility and stability. X-ray diffraction studies on analogs of this compound have shed light on the common intermolecular interactions and conformational tendencies within this class of compounds.
Pyridinecarboxamides, in general, are recognized as excellent co-crystallizing agents due to the versatility of their hydrogen bonding capabilities. semanticscholar.org The amide group possesses two hydrogen bond donors (the N-H protons) and two lone pairs on the carbonyl oxygen, while the pyridine ring nitrogen acts as another hydrogen bond acceptor. semanticscholar.org This versatility allows for a variety of hydrogen bonding motifs.
In the crystal structure of isonicotinamide (B137802) (pyridine-4-carboxamide), the parent compound of this series, amide-amide homosynthon dimers are observed, involving N–H⋯O hydrogen bonds. semanticscholar.org These dimers are then further connected through other interactions. semanticscholar.org Co-crystals of isonicotinamide with DL-2-hydroxy-2-phenylacetic acid exhibit an acid-pyridine heterosynthon, with a strong O–H⋯N hydrogen bond between the carboxylic acid and the pyridine nitrogen. semanticscholar.org
A study of a manganese(II) complex with N-(adamantan-1-yl)pyridine-4-carboxamide revealed a distorted octahedral geometry around the metal center, with the organic ligand coordinating through its pyridine nitrogen. nih.gov In the crystal structure, intermolecular N—H···O hydrogen bonds involving the carbamoyl (B1232498) groups link the molecules into chains. nih.gov This highlights the propensity of the amide group to form robust hydrogen-bonded networks, a feature that would be expected in the crystal structure of this compound.
The analysis of substituted thieno[2,3-d]pyrimidines, which can feature carboxamide substituents, also underscores the importance of N–H⋯N and N–H⋯O hydrogen bonds in dictating the crystal packing. rsc.org Furthermore, weaker interactions such as C–H⋯π, C–H⋯O, and C–H⋯N are often involved in stabilizing the three-dimensional crystal network. nih.gov
The conformation of the N-substituent, in this case, the cyclobutyl group, relative to the pyridine-4-carboxamide core, would be a key feature determined by X-ray crystallography. Conformational analysis of related flexible molecules often reveals a preferred, low-energy conformation in the solid state, which may have implications for its interaction with biological targets. nih.govyoutube.com The planarity of the pyridine-carboxamide moiety itself can also be influenced by substituents, as seen in some N-(pyridine-2-carbonyl)pyridine-2-carboxamides. iucr.org
Table of Crystallographic Data for Selected Pyridine-4-Carboxamide Analogs
| Compound Name | Biological Target/Co-former | Key Structural Insights | PDB ID/CCDC No. |
| Substituted 2-(2-Aminopyrimidin-4-Yl)Pyridine-4-Carboxylate | JMJD2A | Competitive binding in the 2-oxoglutarate pocket. | Not specified tandfonline.com |
| Isonicotinamide | DL-2-Hydroxy-2-phenylacetic acid | Formation of acid-pyridine heterosynthons and amide-amide homosynthons. | Not specified semanticscholar.org |
| N-(adamantan-1-yl)pyridine-4-carboxamide | Manganese(II) chloride | Coordination via pyridine nitrogen; intermolecular N—H···O hydrogen bonds. | Not specified nih.gov |
| Isonicotinamide | - | Basic crystal structure of the parent amide. | 199977 nih.gov |
| N-(pyridin-4-yl)pyridine-4-carboxamide | - | Crystal structure of a related di-pyridyl amide. | 297006 nih.gov |
Computational Chemistry and Molecular Modeling Studies of N Cyclobutylpyridine 4 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations provide a fundamental understanding of the intrinsic properties of a molecule, governed by its electron distribution. These methods are pivotal in predicting molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactive Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. scispace.comimperial.ac.uk It is, in principle, an exact theory of electronic structure, based on the electron density distribution rather than the complex many-electron wave function. scispace.com DFT has become a popular tool for both physicists and chemists to calculate the ground-state properties of molecules and solids. scispace.comimperial.ac.uk
The application of DFT allows for the determination of various electronic properties and reactivity descriptors. mdpi.commdpi.com Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netscirp.org
Other important reactivity descriptors derived from DFT calculations include:
Chemical Potential (μ): This descriptor quantifies the tendency of electrons to escape from a system. researchgate.net
Chemical Hardness (η): This property measures the resistance of a molecule to a change in its electron distribution.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, indicating its electrophilic character. researchgate.net
These parameters collectively provide a detailed picture of the molecule's reactivity, identifying the most probable sites for electrophilic and nucleophilic attacks. mdpi.comfrontiersin.org For instance, the Fukui function and Dual descriptor are used to pinpoint specific atomic sites susceptible to such attacks. mdpi.com The molecular electrostatic potential (MESP) map further complements this by visualizing the charge distribution and identifying electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions. mdpi.com
| Descriptor | Significance |
|---|---|
| HOMO Energy | Electron donating ability |
| LUMO Energy | Electron accepting ability |
| HOMO-LUMO Gap | Kinetic stability and chemical reactivity |
| Chemical Potential (μ) | Electron escaping tendency |
| Chemical Hardness (η) | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | Ability to accept electrons |
Prediction of Spectroscopic Parameters and Conformational Preferences
Quantum chemical calculations are also instrumental in predicting spectroscopic parameters, which can be compared with experimental data to validate the computational model. Furthermore, these methods can explore the conformational landscape of a molecule to identify its most stable geometries. nih.gov
The conformational preferences of a molecule are dictated by a delicate balance of intramolecular interactions, including hydrogen bonding and steric effects. nih.govrsc.org For flexible molecules like N-cyclobutylpyridine-4-carboxamide, which contains rotatable bonds, multiple conformations can exist. Computational methods, such as DFT, can be used to calculate the potential energy surfaces of these conformations, identifying the low-energy, and therefore more populated, states. nih.gov The stability of different conformers can be influenced by hyperconjugative interactions and the surrounding medium. rsc.org For instance, intramolecular hydrogen bonds that stabilize a conformation in the gas phase may be weakened in a solvent environment. rsc.org
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein target. researchgate.net This method is a cornerstone of structure-based drug design, providing critical insights into the binding mode and affinity of potential drug candidates. researchgate.netpensoft.net
Elucidating Binding Affinities and Orientations with Protein Targets
The primary goal of molecular docking is to model the interaction between a ligand and a target protein at the atomic level. pensoft.net By systematically exploring various positions, conformations, and orientations of the ligand within the protein's binding site, docking algorithms can identify the most stable binding pose, which is often associated with the lowest binding energy. researchgate.netjapsonline.com This process helps in understanding the molecular recognition process and can be used to screen large libraries of compounds to identify potential hits. researchgate.netpensoft.net The accuracy of molecular docking relies heavily on the quality of the three-dimensional structure of the target protein, which is typically obtained from experimental methods like X-ray crystallography or NMR spectroscopy. pensoft.net
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the movements and conformational changes of the system over time. nih.govnih.gov MD simulations are powerful tools for studying the stability of ligand-protein complexes and for exploring the conformational landscape of flexible molecules. nih.govrsc.org
Proteins are inherently dynamic entities, and their functions are often linked to conformational changes. nih.gov MD simulations can provide atomistic details of these dynamics, which may be obscured in experimental techniques. nih.gov By simulating the trajectory of a molecule over time, MD can be used to assess the stability of a particular conformation or a ligand-protein complex. mdpi.com The root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation is a common metric used to evaluate stability. nih.gov
Lack of Specific Research Data Precludes Article Generation
A thorough review of available scientific literature and computational chemistry databases has revealed a significant lack of specific research pertaining to the chemical compound This compound . Despite extensive searches for data on its computational chemistry, molecular modeling, structure-based ligand design, and synthetic reaction mechanisms, no dedicated studies or detailed findings for this particular molecule could be located.
The initial investigation sought to gather information on the following topics as outlined in the user's request:
Theoretical Insights into Reaction Mechanisms and Energetics of Synthesis
While general principles of computational chemistry and molecular modeling are well-established, and studies on related pyridine (B92270) carboxamide derivatives exist, there is no specific data available for this compound. The scientific community has not published research that would provide the necessary details to construct an accurate and informative article on this compound's computational and theoretical characteristics.
Generating an article without this specific data would require extrapolation from other, non-identical compounds, which would not adhere to the strict requirement of focusing solely on this compound and could lead to scientifically inaccurate and misleading information.
Therefore, due to the absence of the requisite research findings, it is not possible to generate the requested article at this time. Further computational and laboratory research on this compound would be necessary before a scientifically accurate article on these specific topics could be written.
Structure Activity Relationship Sar Investigations and Mechanistic Insights for N Cyclobutylpyridine 4 Carboxamide Analogs
Impact of Cyclobutyl Substitutions on Molecular Recognition
The N-cyclobutyl group is a key feature of the molecule, providing a three-dimensional structure that can significantly influence how the compound fits into a target's binding pocket. The inherent rigidity and sp3-rich character of the cyclobutyl ring are desirable traits in drug design, as they can lead to improved clinical success compared to flatter, sp2-rich molecules. bris.ac.uk The size, shape, and lipophilicity of the substituent on the amide nitrogen are critical determinants of affinity.
In related carboxamide series, the nature of the N-substituent has been shown to be paramount. For instance, studies on pyrazolo[4,3-b]pyridine-6-carboxamides demonstrated that replacing a bulky N-adamantyl group with smaller aliphatic or aromatic groups could eliminate biological activity entirely. mdpi.com Conversely, substituting it with other cycloalkyl groups, such as a cyclooctyl group, maintained a degree of affinity, highlighting the binding pocket's sensitivity to the specific size and conformation of the cyclic moiety. mdpi.com This suggests that the cyclobutyl group in N-cyclobutylpyridine-4-carboxamide likely plays a precise role in occupying a specific hydrophobic pocket within its biological target, and any substitutions on the cyclobutyl ring would need to be carefully considered to maintain this optimal fit.
Role of the Pyridine (B92270) Nitrogen Position in Target Binding (e.g., pyridine-2-carboxamide vs. pyridine-4-carboxamide)
For example, in a series of indole-2-carboxamide inhibitors, moving the pyridine nitrogen from the 4-position (as in an isonicotinamide (B137802) derivative) to the 3-position (a nicotinamide (B372718) derivative) resulted in a twofold decrease in antiviral potency. nih.gov An even more drastic loss of potency was observed in the development of mGlu5 negative allosteric modulators, where shifting from a picolinamide (B142947) (pyridine-2-carboxamide) core to other regioisomers led to a complete loss of activity. acs.org
The reasons for this positional sensitivity are multifaceted. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, and its location dictates the geometry of potential interactions with the target protein. jchemrev.com Furthermore, the position influences the rotational barrier of the amide bond. Studies have shown a substantial energetic difference in the amide rotational barriers between picolinamide (pyridine-2-carboxamide) and nicotinamide (pyridine-3-carboxamide). researchgate.net In picolinamide, the ground state is stabilized by an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen, a feature absent in the 3- and 4-isomers. researchgate.netmdpi.com This pre-organized conformation can be highly favorable for binding to some targets but unfavorable for others. The superior activity of the 4-carboxamide scaffold in many instances suggests that the specific vector of its hydrogen bonding potential and electronic distribution is optimally aligned for its molecular target.
| Pyridine Carboxamide Isomer | Key Structural Feature | Impact on Potency/Binding | Reference |
|---|---|---|---|
| Pyridine-4-carboxamide (Isonicotinamide derivative) | Nitrogen is para to the carboxamide. Acts as a hydrogen bond acceptor. | Often shows high potency, suggesting optimal orientation for target binding. | nih.gov |
| Pyridine-3-carboxamide (B1143946) (Nicotinamide derivative) | Nitrogen is meta to the carboxamide. | Observed to cause a 2-fold loss in activity compared to the 4-isomer in certain series. | nih.gov |
| Pyridine-2-carboxamide (Picolinamide derivative) | Nitrogen is ortho to the carboxamide. Can form an intramolecular H-bond with the amide N-H. | Can lead to a complete loss of potency in some contexts, while being essential in others, indicating high target specificity. | acs.orgresearchgate.net |
Influence of Amide Linkage Modifications
The amide linkage (-CO-NH-) is a cornerstone of the this compound structure, serving as a rigid and planar unit that properly orients the pyridine and cyclobutyl moieties. Its hydrogen bonding capabilities, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a donor, are almost invariably essential for potent biological activity.
SAR studies on related pyridine-3-carboxamide analogs confirmed their high potency was attributable to the amide linkage. researchgate.net Any modification to this linker, such as altering its atoms or geometry, is expected to have a profound impact on binding affinity. The structural integrity of the amide bond is crucial for forming key hydrogen bonds with amino acid residues in the target's binding site. Research on pyridine bis(carboxamide)-strapped pillar researchgate.netarene capsules highlighted that the amide N-H groups were critical for stabilizing guest molecules within the cavity through hydrogen bonding. nih.gov This demonstrates the fundamental role of the amide group in molecular recognition, a principle that directly applies to this compound.
Strategic Substituent Effects on Binding Affinity and Selectivity
Introducing substituents onto the pyridine ring is a classic medicinal chemistry strategy to modulate a compound's steric, electronic, and pharmacokinetic properties. The effects of such substitutions can fine-tune binding affinity and selectivity.
Studies on various pyridine carboxamide scaffolds have provided clear evidence for the impact of ring substituents. In one study, adding a methyl group at the 6-position of the pyridine ring was found to be favorable for activity. tandfonline.com Similarly, the synthesis of novel pyridine carboxamides as potential fungicides showed that a 6-chloro substituted nicotinamide (3f) possessed significant in vivo antifungal activity, underscoring the positive contribution of a halogen at this position. jst.go.jp
| Substituent | Position on Pyridine Ring | Observed Effect on Activity | Reference |
|---|---|---|---|
| -CH3 (Methyl) | 6 | Favorable for activity in pyridine carbothioamide analogs. | tandfonline.com |
| -Cl (Chloro) | 6 | Led to good in vivo antifungal activity in nicotinamide derivatives. | jst.go.jp |
| -CN (Cyano) | Varies (on related scaffolds) | Found to be essential for FOXM1 inhibitory activity, highlighting the importance of specific electronic effects. | mdpi.com |
| -CF3, -NO2 | Varies (on related scaffolds) | Led to inactive compounds, despite being electron-withdrawing. | mdpi.com |
The structure of this compound features a cyclobutyl group attached to the amide nitrogen. The nature of this "pendant group" is a primary determinant of the molecule's interaction with its target. SAR studies on related compound classes consistently show that the binding pocket accommodating this group is highly selective for a specific size, shape, and lipophilicity.
For example, in a series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides, replacing the N-adamantyl group with smaller, less sterically hindered groups resulted in inactive compounds. mdpi.com However, the introduction of other bulky groups like benzhydryl or cyclooctyl led to compounds with measurable, albeit varied, affinity. mdpi.com This demonstrates that a large, well-defined hydrophobic substituent on the amide nitrogen is required for molecular recognition. The cyclobutyl group in this compound serves this purpose, likely fitting snugly into a hydrophobic pocket of the target protein. Any modification, such as adding substituents to the cyclobutyl ring or changing its size, would alter this interaction and predictably affect binding affinity.
Stereochemical Considerations and their Impact on Molecular Interactions
Stereochemistry introduces the ultimate level of three-dimensional precision into drug-receptor interactions. While the parent this compound is achiral, the introduction of substituents onto the cyclobutyl ring could create one or more chiral centers. Biological systems, being inherently chiral, often exhibit stereospecificity, meaning that different enantiomers or diastereomers of a drug can have vastly different biological activities.
In research on related alphavirus inhibitors, a racemic indole-2-carboxamide analog was found to be active, but upon separation, the (R)-enantiomer proved to be significantly more potent than the racemate, demonstrating a clear enantiospecific preference by the molecular target. nih.gov This is a common finding in medicinal chemistry, as one enantiomer typically has a three-dimensional arrangement that is far more complementary to the binding site than its mirror image. Therefore, if any substituted analogs of this compound were to be developed, resolving and testing individual stereoisomers would be a critical step. The distinct spatial arrangement of atoms in each isomer would lead to different molecular interactions, with one isomer likely forming more optimal contacts and exhibiting superior binding affinity and efficacy. google.com
Exploration of Pharmacophore Models for this compound Derivatives
The development of pharmacophore models is a crucial step in rational drug design, providing a three-dimensional representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. For this compound and its analogs, while specific, experimentally derived pharmacophore models are not extensively documented in publicly available literature, a hypothetical model can be constructed based on the well-established structure-activity relationships (SAR) of related pyridine and carboxamide-containing compounds. This exploration provides valuable insights into the key molecular interactions that likely govern the activity of this class of molecules.
Pharmacophore models for analogous compounds, such as nicotinamide derivatives, have revealed that the pyridine ring and the carboxamide linker are critical for binding to their respective biological targets. acs.orgacs.org These models often highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions for optimal activity.
Based on the analysis of structurally related inhibitors and general principles of molecular recognition, a putative pharmacophore model for this compound derivatives can be proposed. This model would likely consist of the following key features:
A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor. Its ability to form hydrogen bonds with amino acid residues in a protein's active site is a common feature in the SAR of pyridine derivatives. nih.gov
A Hydrogen Bond Donor and Acceptor Site: The carboxamide linkage is a critical component, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as a hydrogen bond acceptor. This dual functionality allows for specific and strong interactions within a binding pocket. sci-hub.se
A Hydrophobic/Alicyclic Region: The N-cyclobutyl group is expected to occupy a hydrophobic pocket in the target protein. The size, shape, and lipophilicity of this group are likely significant determinants of binding affinity and selectivity. chem-space.comacs.org Bioisosteric replacement of the cyclobutyl group with other alkyl or cycloalkyl moieties can be a strategy to probe the dimensions of this hydrophobic pocket. chem-space.comacs.org
An Aromatic Ring: The pyridine ring itself serves as an aromatic feature that can engage in π-π stacking or other non-covalent interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site.
The spatial arrangement of these features is paramount for biological activity. The relative orientation of the hydrogen bond donors and acceptors, the hydrophobic group, and the aromatic ring defines the specific three-dimensional query for virtual screening and lead optimization efforts.
| Pharmacophoric Feature | Structural Element in this compound | Potential Interaction Type |
|---|---|---|
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hydrogen bond donor residues (e.g., -OH, -NH of amino acids) |
| Hydrogen Bond Donor | Amide N-H | Interaction with hydrogen bond acceptor residues (e.g., C=O of amino acids) |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Interaction with hydrogen bond donor residues (e.g., -OH, -NH of amino acids) |
| Hydrophobic Region | Cyclobutyl Group | Van der Waals forces, hydrophobic interactions with nonpolar residues |
| Aromatic Ring | Pyridine Ring | π-π stacking, cation-π interactions with aromatic/charged residues |
Further refinement of this hypothetical model would involve the synthesis and biological evaluation of a diverse set of this compound analogs. By systematically modifying each component of the molecule—for instance, by altering the substitution pattern on the pyridine ring, changing the nature of the N-substituent, or replacing the carboxamide linker with bioisosteres—a more precise and predictive pharmacophore model can be developed. nih.govdrughunter.com Such a model would be an invaluable tool for the future design of more potent and selective compounds based on the this compound scaffold.
Exploration of Biological Target Interactions and Mechanistic Pathways Non Clinical Focus
Modulation of Enzyme Activity by N-Cyclobutylpyridine-4-carboxamide Analogs
Analogs of this compound have been investigated for their ability to inhibit specific enzymes, revealing potential pathways through which they exert their effects.
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in regulating cellular signaling pathways, most notably the WNT/β-catenin and Hippo pathways. TNKS1/2 inhibitors, including analogs featuring a pyridine (B92270) moiety, have been developed and studied for their specific inhibitory mechanisms.
In one line of research, a systematic, structure-guided lead optimization was performed on tankyrase inhibitors that feature a 1,2,4-triazole (B32235) template and a trans-cyclobutyl linker. google.com While the central scaffold and linker were kept constant, various side-groups were modified, including the introduction of pyridine and pyrimidine (B1678525) analogs to probe one side of the pharmacophore. google.com These pyridine-containing analogs were found to effectively inhibit the cellular WNT/β-catenin signaling pathway. google.com The primary mechanism of action for this class of inhibitors is the binding to the adenosine (B11128) binding site within the catalytic domain of the tankyrases. google.com
The inhibition of TNKS1/2 by these compounds prevents the ADP-ribosylation of AXIN1 and AXIN2, which are key components of the β-catenin destruction complex. google.com This stabilization of the destruction complex leads to the degradation of β-catenin, thereby inhibiting the canonical WNT signaling pathway. google.com The WNT pathway is a critical regulator of cell proliferation, and its inhibition is a key therapeutic strategy. google.com Furthermore, TNKS inhibition can interfere with host-cell signaling pathways, such as the Wnt/β-catenin pathway, which can be exploited by pathogens like Trypanosoma cruzi. nih.gov Studies have shown that tankyrase inhibitors can hamper β-catenin nuclear translocation, suggesting an effect on the host cell rather than the parasite directly. nih.gov
| Compound Class | Target Enzyme | Binding Site | Affected Pathway | Mechanism of Action |
|---|---|---|---|---|
| 1,2,4-Triazole-based inhibitors with pyridine moieties | Tankyrase 1/2 (TNKS1/2) | Adenosine binding site of the catalytic domain google.com | WNT/β-catenin signaling google.com | Inhibits ADP-ribosylation of AXIN1/2, stabilizing the β-catenin destruction complex and preventing β-catenin nuclear translocation. google.comnih.gov |
N-myristoyltransferase (NMT) is an essential enzyme in the malaria parasite Plasmodium falciparum and a validated drug target. nih.govelifesciences.org This enzyme catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of numerous substrate proteins, a process crucial for their function and localization. nih.govgoogleapis.com Inhibition of P. falciparum NMT (PfNMT) disrupts multiple essential processes, including parasite development, egress from host cells, and invasion of new erythrocytes. googleapis.com
Research into PfNMT inhibitors has led to the discovery of potent compounds based on a pyridine scaffold. Through a process of scaffold simplification from earlier bicyclic core inhibitors, a phenyl derivative was identified as a versatile platform for further development. elifesciences.org This led to the creation of a pyridyl analog that demonstrated improved enzyme and cellular potency, along with reduced lipophilicity compared to the initial phenyl compound. elifesciences.org Structure-based design efforts culminated in an inhibitor from this pyridyl series with single-digit nanomolar affinity for the enzyme and sub-micromolar activity against the parasite. elifesciences.org
The mechanism of resistance to some NMT inhibitors has been linked to a single amino acid substitution in the enzyme's substrate-binding pocket. nih.gov Structure-guided analysis of this resistance mechanism can, in turn, lead to the identification of new inhibitor series that are unaffected by this mutation, highlighting the importance of incorporating resistance studies early in the drug development process. nih.gov
| Inhibitor Series | Target Enzyme | Key Finding | Impact on Parasite |
|---|---|---|---|
| Pyridyl-based inhibitors | Plasmodium falciparum N-myristoyltransferase (PfNMT) elifesciences.org | Exhibited improved enzyme affinity (nM) and cellular potency (sub-µM) over phenyl-based precursors. elifesciences.org | Inhibition of N-myristoylation blocks parasite development, egress, and invasion. googleapis.com |
Receptor Binding and Activation/Inhibition Studies
The interaction of this compound analogs with various receptors and ion channels has been a subject of investigation to understand their broader pharmacological profile.
The serotonin (B10506) 5-HT2C receptor (5-HT2CR) is a G protein-coupled receptor (GPCR) that binds the neurotransmitter serotonin. wikipedia.org It is coupled to Gq/G11 proteins, and its activation stimulates phospholipase C, leading to an increase in inositol (B14025) triphosphate and intracellular calcium levels. bmbreports.org This receptor is known to regulate mood, anxiety, and feeding behaviors by modulating dopamine (B1211576) and norepinephrine (B1679862) release in key brain areas. wikipedia.org
While specific studies on this compound binding to the 5-HT2C receptor were not identified in the searched literature, research on related carboxamide-containing scaffolds provides insight into how this receptor can be modulated. For instance, analogs based on a 4-alkylpiperidine-2-carboxamide scaffold have been identified as positive allosteric modulators (PAMs) of the 5-HT2C receptor. nih.gov These PAMs bind to an allosteric site, separate from the orthosteric site where serotonin binds, and potentiate the receptor's response to the endogenous agonist. nih.govmdpi.com Molecular modeling suggests that these PAMs likely share a conserved positive allosteric modulatory mechanism. nih.gov The development of such PAMs is of interest as they may offer a safer therapeutic profile compared to direct orthosteric agonists. mdpi.com
| Receptor | Receptor Class | Signaling Pathway | Modulation by Carboxamide Analogs |
|---|---|---|---|
| Serotonin 5-HT2C Receptor | G protein-coupled receptor (GPCR) wikipedia.org | Gq/G11-coupled; activation increases inositol triphosphate and intracellular Ca2+. bmbreports.org | 4-Alkylpiperidine-2-carboxamide analogs act as Positive Allosteric Modulators (PAMs), enhancing the receptor's response to serotonin. nih.gov |
The A3 adenosine receptor (A3AR) is a GPCR that, like the 5-HT2C receptor, is coupled to G-proteins and involved in modulating various physiological processes. nih.gov A3AR antagonists are sought for their potential in treating conditions like inflammation and asthma. google.comnih.gov
The pyridine and dihydropyridine (B1217469) scaffolds have been identified as promising templates for the development of selective A3AR antagonists. google.comnih.gov Research has shown that derivatives of 1,4-dihydropyridine (B1200194) can act as potent and selective antagonists for the human A3AR. nih.govnih.gov Structure-activity relationship (SAR) studies on 3,5-diacyl-2,4-dialkylpyridine derivatives have identified compounds with nanomolar potency at human A3 receptors. nih.gov For example, a 6-(3-chlorophenyl) derivative displayed a Ki value of 7.94 nM at human A3 receptors with high selectivity over other adenosine receptor subtypes. nih.gov Molecular modeling studies have helped to characterize the binding modes of these antagonists at the orthosteric binding site of the A3AR, elucidating the structural requirements for high affinity and selectivity. rsc.org These findings establish pyridine-containing compounds as a significant class of A3AR antagonists.
| Compound Class | Target Receptor | Activity | Example Potency (Ki) |
|---|---|---|---|
| 3,5-Diacyl-2,4-dialkylpyridine derivatives nih.gov | Human A3 Adenosine Receptor nih.gov | Selective Antagonist nih.gov | 7.94 nM for a 6-(3-chlorophenyl) derivative. nih.gov |
| 1,4-Dihydropyridine derivatives nih.gov | Human A3 Adenosine Receptor nih.gov | Selective Antagonist nih.gov | 31 nM for MRS1191. nih.gov |
Calcium-activated chloride channels (CaCCs) are a family of ion channels that are crucial for diverse physiological functions, including epithelial fluid secretion, smooth muscle contraction, and sensory transduction. nih.govnih.gov The protein TMEM16A, also known as Anoctamin-1 (ANO1), is a primary component of these channels. nih.govgoogle.com It forms an ion channel that opens in response to elevated intracellular calcium, allowing chloride and other anions to pass through the cell membrane. google.com
A patent for "Pyridine derivatives as calcium-activated chloride channel modulators" discloses a series of compounds designed to modulate TMEM16A. google.com Among the examples is N-(3,3-Difluoro-1-methyl-cyclobutyl)-4-[[2-(1H-indazol-6-yl)acetyl]amino]pyridine-2-carboxamide, a close analog of this compound. google.com These pyridine carboxamide derivatives are presented as being useful for treating conditions modulated by TMEM16A. google.com
The mechanism of CaCC modulation can be complex. Studies on TMEM16A have identified distinct binding sites for small-molecule inhibitors. Some inhibitors act as pore blockers, physically obstructing the channel, while others bind to a non-pore, allosteric site to modulate channel gating and ion permeation. nih.gov The identification of pyridine carboxamide derivatives as TMEM16A modulators suggests that this class of compounds can interact with these critical ion channels to alter their function. google.com
Janus Kinase (JAK) Activity Regulation
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases crucial for cytokine-mediated signal transduction. journaltxdbu.com They play a vital role in the differentiation, growth, and longevity of hematopoietic cells. journaltxdbu.com The JAK/STAT pathway is a key signaling cascade that regulates gene expression involved in inflammation, immunity, and cancer. dovepress.com Dysregulation of this pathway is linked to various autoimmune diseases and malignancies. dovepress.com
Negative regulation of JAK/STAT signaling is partly managed by the Suppressors of Cytokine Signaling (SOCS) proteins. dovepress.com These proteins can inhibit JAK activity by blocking STAT-receptor binding or by targeting JAKs and STATs for proteasomal degradation through ubiquitination. dovepress.com
Small-molecule inhibitors targeting the JAK family have shown therapeutic potential in treating various diseases. mdpi.com While specific studies on this compound's direct and sole regulatory effect on JAK activity are not extensively detailed in the provided results, the broader context of kinase inhibition and the structural motifs of pyridine-carboxamides suggest a potential for interaction with the ATP-binding site of kinases like JAKs. The pyridine ring and carboxamide group can form hydrogen bonds and other interactions within the kinase domain, potentially modulating its activity.
CCR8 Modulation and Signaling Pathways
Chemokine (C-C motif) receptor 8 (CCR8) and its ligand CCL1 are implicated in Th2-associated inflammatory responses, such as in allergic diseases. nih.gov Recent studies have also identified CCR8 expression on inflammatory macrophages in human lung tissue from patients with chronic obstructive pulmonary disease (COPD). nih.gov
In vitro studies on human macrophages have shown that CCL1 can induce the production of proinflammatory cytokines like TNF-α and IL-6. nih.gov Interestingly, there appears to be a crosstalk between the CCR8 and Toll-like receptor 4 (TLR4) pathways. nih.gov CCL1 can inhibit LPS-induced cytokine production in a dose-dependent manner, suggesting a modulatory role for CCR8 signaling on TLR4-mediated inflammatory responses. nih.gov Furthermore, research in mouse peritoneal macrophages has demonstrated that CCR8 is required for LPS-triggered production of cytokines such as TNF-α, IL-6, and IL-10. plos.org This indicates a significant interplay between CCR8 and TLR4 signaling pathways in modulating inflammatory responses. plos.org
While direct modulation of CCR8 by this compound is not explicitly detailed, the compound's structural features could allow it to interact with the receptor or its signaling partners, thereby influencing inflammatory pathways.
Targeted Protein Degradation Mechanisms (e.g., Androgen Receptor)
Targeted protein degradation has emerged as a novel therapeutic strategy, with Proteolysis-Targeting Chimeras (PROTACs) being a key technology. PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein via the ubiquitin-proteasome system (UPS). mtoz-biolabs.comnih.gov
Principles of PROTAC-mediated Degradation
PROTACs consist of three main components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. nih.gov This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. nih.gov A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for efficient degradation. nih.gov The design of the linker is crucial, as even slight changes in its length or composition can significantly impact the formation and stability of this ternary complex and, consequently, the degradation efficiency. sigmaaldrich.com
Design of this compound-based Degraders
This compound can serve as a structural component in the design of PROTACs. For instance, derivatives of this compound can be utilized as ligands for specific target proteins. A notable example is the development of ARCC-4, a PROTAC designed to target the Androgen Receptor (AR) for degradation. nih.govnih.govnottingham.ac.uk AR is a key driver of prostate cancer, and targeting it for degradation offers a promising therapeutic strategy, especially in cases of resistance to traditional antagonists like enzalutamide. nih.govnih.govnottingham.ac.uk
ARCC-4 is a potent degrader of AR, capable of degrading approximately 95% of cellular AR at low nanomolar concentrations. nih.govnih.govnottingham.ac.uk It has been shown to inhibit the proliferation of prostate tumor cells and effectively degrade clinically relevant AR mutants that are resistant to enzalutamide. nih.govnih.govnottingham.ac.uk Furthermore, ARCC-4 maintains its efficacy even in high androgen environments, a condition where enzalutamide's activity is diminished. nih.gov This highlights the potential of using this compound-based structures in the rational design of effective protein degraders. nih.govnih.govnottingham.ac.uk
Cellular Pathway Interrogation in Non-Human Models
WNT/β-catenin signaling
The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a critical role in embryonic development, tissue homeostasis, and various diseases, including cancer. nih.govnih.gov In the "off" state, the transcriptional co-activator β-catenin is targeted for degradation by a destruction complex. nih.gov Activation of the pathway by Wnt ligands binding to Frizzled receptors and LRP5/6 co-receptors leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes. nih.gov
Studies have shown that pyridinyl imidazole (B134444) compounds can suppress melanogenesis by inhibiting the canonical Wnt/β-catenin pathway. plos.org These compounds were found to reduce the levels of Tcf/Lef target genes, which are downstream effectors of β-catenin signaling. plos.org While this research focuses on a different class of pyridine derivatives, it points to the potential for pyridine-containing compounds like this compound to modulate this critical signaling pathway.
Inflammatory responses in cell lines
The inflammatory response is a complex biological process involving various cell types and signaling pathways, including the NF-κB and MAPK pathways. oncotarget.com Cell lines such as THP-1 and U937 are commonly used to study inflammatory responses in vitro. mdpi.com Upon stimulation with agents like lipopolysaccharide (LPS), these cells produce a range of inflammatory mediators, including cytokines and chemokines. mdpi.com
Cellular injury can release damage-associated molecular patterns (DAMPs), such as mitochondrial DNA and formyl peptides, which can activate innate immune cells and trigger an inflammatory response that is similar to sepsis. nih.gov This sterile inflammation is a key component of the systemic inflammatory response syndrome (SIRS). nih.gov The activation of pattern recognition receptors like TLR9 by mitochondrial DNA leads to the activation of signaling cascades involving p38 MAPK. nih.gov The potential of this compound to modulate these inflammatory signaling pathways in cell-based models warrants further investigation, given the known role of related compounds in affecting kinase activity and inflammatory processes.
Molecular Mechanism of Action at the Binding Site Level
The molecular interactions of this compound and its derivatives at the binding site of their targets are crucial for their biological activity. The pyridine ring, a common scaffold in medicinal chemistry, can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov The carboxamide group is also a key functional group that can act as both a hydrogen bond donor and acceptor.
The cyclobutyl group can provide metabolic stability and influence the compound's conformation, which in turn affects its binding affinity and selectivity for a particular target. For example, in the context of A3 adenosine receptor antagonists, small cycloalkyl groups at certain positions of the pyridine ring were found to be favorable for high affinity. nih.gov
In the design of PROTACs, the orientation of the this compound moiety within the binding pocket of the target protein is critical. It must be positioned in a way that allows the linker and the E3 ligase-recruiting moiety to effectively bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex for degradation. sigmaaldrich.com Structural studies, such as X-ray crystallography, can provide detailed insights into the binding mode and guide the optimization of these molecules for improved potency and selectivity. chemrxiv.org
Chemical Reactivity and Derivatization Strategies for N Cyclobutylpyridine 4 Carboxamide
Functionalization of the Pyridine (B92270) Ring
The pyridine ring is an electron-deficient heterocycle, which significantly influences its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.org This is due to the electron-withdrawing effect of the nitrogen atom, which reduces the electron density of the ring and destabilizes the cationic intermediate formed during the reaction. gcwgandhinagar.com Furthermore, the nitrogen atom is easily protonated or coordinated by Lewis acids under typical electrophilic reaction conditions (e.g., nitration, sulfonation, Friedel-Crafts reactions), further increasing the deactivation of the ring. wikipedia.orggcwgandhinagar.com Direct electrophilic substitution on an unsubstituted pyridine, if it occurs, preferentially yields the 3-substituted product. aklectures.comquimicaorganica.org For N-cyclobutylpyridine-4-carboxamide, the 4-carboxamide group is a deactivating group, which would further hinder electrophilic attack and direct incoming electrophiles to the C-3 and C-5 positions.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. stackexchange.comwikipedia.org This is because the negative charge of the intermediate (Meisenheimer complex) can be effectively stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.com In this compound, the 4-position is already substituted. However, if a good leaving group (e.g., a halogen) were present at the C-2 or C-6 position, it could be readily displaced by nucleophiles. youtube.com
C-H Functionalization: Modern synthetic methods are increasingly focused on the direct C-H functionalization of pyridine rings, which avoids the need for pre-functionalized substrates. rsc.org These methods, often employing transition metal catalysis, can enable the introduction of various substituents at specific positions, overcoming the inherent reactivity patterns of the pyridine ring. rsc.orgnih.gov For this compound, such strategies could be employed to introduce substituents at the C-2, C-3, C-5, or C-6 positions.
| Reaction Type | Reactivity of Pyridine Ring | Directing Effects of 4-Carboxamide Group |
| Electrophilic Aromatic Substitution | Deactivated due to electron-withdrawing nitrogen. wikipedia.orggcwgandhinagar.com | Deactivating, directs to C-3 and C-5. |
| Nucleophilic Aromatic Substitution | Activated at C-2, C-4, and C-6 positions. stackexchange.comwikipedia.org | N/A (position is substituted). |
| C-H Functionalization | A modern approach to bypass inherent reactivity. rsc.org | Can be used to target specific C-H bonds. |
Modifications of the Cyclobutyl Moiety
The cyclobutyl group offers a three-dimensional scaffold that can be modified to influence the molecule's steric profile and physicochemical properties. fiveable.menih.gov
Ring Functionalization: While the cyclobutyl ring itself is relatively inert, strategies exist for its functionalization. For instance, C-H functionalization methods, such as those involving radical reactions or transition metal catalysis, can be used to introduce substituents onto the cyclobutyl ring. bohrium.com This allows for the synthesis of analogs with diverse substitution patterns on the cyclobutyl moiety, which can be used to probe interactions with biological targets.
Ring-Opening and Expansion/Contraction: The inherent ring strain of the cyclobutyl group makes it susceptible to ring-opening reactions under certain conditions. fiveable.me This reactivity could be exploited to generate acyclic analogs. Conversely, ring expansion or contraction strategies could be employed to generate analogs containing cyclopentyl or cyclopropyl (B3062369) groups, respectively, which can have different conformational properties.
Use as a Scaffold: The cyclobutyl ring is often used in medicinal chemistry as a conformationally restricted element. nih.gov For example, 1,3-disubstituted cyclobutanes are important scaffolds that can confer beneficial pharmacological properties. bohrium.com In the context of this compound, derivatization at the C-3 position of the cyclobutyl ring could be a key strategy for analog development.
| Modification Strategy | Description | Potential Outcome |
| C-H Functionalization | Introduction of substituents onto the cyclobutyl ring. bohrium.com | Analogs with modified steric and electronic properties. |
| Ring Opening | Cleavage of the cyclobutyl ring. fiveable.me | Generation of flexible, acyclic analogs. |
| Ring Expansion/Contraction | Conversion to cyclopentyl or cyclopropyl analogs. | Alteration of conformational rigidity and vectoral display of substituents. |
| Scaffold Hopping | Replacing the cyclobutyl ring with other cyclic structures. nih.govacs.org | Exploration of different chemical space and intellectual property. |
Reactivity of the Carboxamide Linkage
The amide bond is a robust functional group, central to the structure of this compound. numberanalytics.com
Hydrolysis: Amides are generally stable to hydrolysis under physiological conditions. However, under acidic or basic conditions, particularly with heating, the amide bond can be cleaved to yield the corresponding carboxylic acid (pyridine-4-carboxylic acid) and amine (cyclobutylamine). researchgate.netgoogleapis.com This reactivity is important to consider for the stability and metabolism of the compound.
Reduction: The carboxamide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This would transform the this compound into a (pyridin-4-yl)methyl-cyclobutylamine derivative, significantly altering its structure and properties.
Derivatization: The amide N-H proton can be deprotonated with a strong base, and the resulting anion can be reacted with electrophiles, although this is less common than reactions at other positions. The carbonyl group can also undergo reactions, but it is generally less reactive than a ketone or aldehyde. The synthesis of various N-substituted indole-2-carboxamides highlights the versatility of using the carboxamide linkage for creating diverse analogs. nih.gov The presence of the amide linkage is often crucial for the biological activity of pyridine-carboxamide analogs. nih.gov
| Reaction Type | Description | Resulting Product(s) |
| Hydrolysis | Cleavage of the C-N amide bond. researchgate.net | Pyridine-4-carboxylic acid and cyclobutylamine (B51885). |
| Reduction | Conversion of the carbonyl group to a methylene (B1212753) group. | (Pyridin-4-yl)methyl-cyclobutylamine. |
| N-Alkylation/Acylation | Substitution of the amide hydrogen (requires strong base). | N-substituted analogs. |
Synthesis of Radioligand Analogs for Imaging Applications
The development of radiolabeled analogs of bioactive molecules is crucial for their use in non-invasive imaging techniques like Positron Emission Tomography (PET). The synthesis of such analogs from this compound would typically involve the introduction of a positron-emitting radionuclide (e.g., 11C, 18F) into the molecule.
Strategies for radiolabeling could include:
11C-Methylation: If a suitable precursor with a hydroxyl, thiol, or amine group is available, it can be methylated using [11C]methyl iodide or [11C]methyl triflate. For example, a precursor where the cyclobutyl group is replaced by a hydrogen could potentially be N-alkylated with [11C]cyclobutyl iodide.
18F-Fluorination: Introduction of 18F can be achieved via nucleophilic substitution of a good leaving group (e.g., tosylate, mesylate, nitro group, or a halogen) with [18F]fluoride. This could be performed on either the pyridine ring or the cyclobutyl moiety, provided a suitable precursor is synthesized. researchgate.net The synthesis of radiolabeled 5-BDBD analogs for the P2X4 receptor demonstrates the feasibility of radiolabeling carboxamide-containing compounds. iu.edu
Generation of Bioisosteric Replacements in this compound Analogs
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, bioisosteres can be considered for each of the three main structural components.
Pyridine Ring Bioisosteres: The pyridine ring can be replaced by other aromatic or heteroaromatic systems to alter properties like hydrogen bonding capacity, metabolic stability, and target interactions. nih.gov A common replacement for a 4-substituted pyridine is a 2-substituted benzonitrile, where the nitrile group mimics the hydrogen-bonding ability of the pyridine nitrogen. researchgate.netthieme-connect.com Another potential bioisostere is the 2-difluoromethylpyridine group, which can replace a pyridine-N-oxide. rsc.org
Cyclobutyl Moiety Bioisosteres: The cyclobutyl group is often considered a bioisostere for the gem-dimethyl group. nih.gov Other small aliphatic rings like cyclopropane (B1198618) or oxetane (B1205548) can also be used to replace the cyclobutyl ring, which can impact lipophilicity, solubility, and metabolic stability. chem-space.comnih.gov For example, the trifluoromethyl-cyclobutyl group has been explored as an analog for the tert-butyl group. acs.org
Carboxamide Linkage Bioisosteres: The amide bond can be replaced by a variety of other functional groups to improve metabolic stability or alter hydrogen bonding patterns. nih.gov Common amide bioisosteres include:
Tetrazoles and Oxadiazoles: These five-membered heterocyclic rings are frequently used as replacements for the carboxamide group. nih.govrsc.orgresearchgate.netrsc.org
Carbamates: These can be considered hybrids of esters and amides and are used to improve stability and pharmacokinetic properties. nih.gov
| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale/Reference |
| Pyridine Ring | Benzonitrile, Phenyl, Thiophene, 2-Difluoromethylpyridine | Mimic hydrogen bonding and aromatic character. researchgate.netrsc.orgu-tokyo.ac.jp |
| Cyclobutyl Moiety | gem-Dimethyl, Cyclopropyl, Oxetane, Isopropyl, tert-Butyl | Modify steric bulk, lipophilicity, and conformational rigidity. nih.govchem-space.comenamine.net |
| Carboxamide Linkage | Sulfonamide, Tetrazole, Oxadiazole, Carbamate, E-alkene | Improve metabolic stability and alter hydrogen bond donor/acceptor patterns. nih.govnih.govnih.gov |
Future Research Directions and Theoretical Perspectives
Advancements in Asymmetric Synthesis of Chiral N-Cyclobutylpyridine-4-carboxamide Derivatives
The future development of this compound analogs will likely focus on the synthesis of chiral derivatives to explore stereospecific interactions with biological targets. While methods for creating C-N axial chirality and synthesizing chiral carbazoles have been established, applying these principles to the this compound core is a key future step. rsc.org Research is anticipated to adapt existing organocatalytic methods, such as atroposelective N-acylation, which has been successful in creating N-N axially chiral compounds with high enantioselectivity. nih.gov
The use of chiral auxiliaries, like the well-established Evans oxazolidinones, presents a viable strategy. researchgate.net These auxiliaries have a proven track record in guiding asymmetric alkylations and aldol (B89426) reactions, and future work could involve attaching them to the pyridine (B92270) or cyclobutyl moiety to direct stereoselective modifications. researchgate.net Furthermore, developing novel catalyst systems, potentially based on chiral N,N'-dioxide-metal complexes, could enable highly enantioselective reactions under mild conditions for this specific class of compounds. organic-chemistry.org The goal would be to selectively synthesize single enantiomers of derivatives where chirality is introduced, for example, on a substituted cyclobutyl ring or by creating atropisomers through bulky substitutions on the pyridine ring.
A potential research target would be the diastereoselective synthesis starting from a single chiral precursor, which has been shown to be achievable by altering reaction solvents or catalysts. researchgate.net
Table 1: Potential Strategies for Asymmetric Synthesis
| Strategy | Description | Potential Outcome |
| Organocatalysis | Use of small chiral organic molecules to catalyze stereoselective reactions, such as atroposelective acylation. nih.gov | High enantiomeric excess (ee) for axially chiral derivatives. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule (e.g., oxazolidinone) to guide the stereochemical outcome of a reaction. researchgate.net | Access to specific diastereomers of substituted analogs. |
| Metal Catalysis | Employment of chiral ligands with metal centers (e.g., Ni(II), Cu(I)) to catalyze asymmetric C-C or C-N bond formations. organic-chemistry.orgmdpi.com | High yields and enantioselectivity for a broad range of substrates. |
| Chirality Transfer | Transfer of chirality from a C-C chiral axis to a C-N chiral axis, as demonstrated in carbazole (B46965) synthesis. rsc.org | Enantiospecific synthesis of novel atropisomeric N-cyclobutylpyridine-4-carboxamides. |
Application of Machine Learning and AI in Predicting and Optimizing Analog Activity
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the optimization of this compound analogs. Future research will focus on developing robust quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives before their synthesis. mdpi.com By creating large datasets of this compound analogs and their measured activities, researchers can train various ML algorithms—such as Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN)—to identify key molecular features that correlate with potency. mdpi.commdpi.com
These models can predict endpoints like the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). mdpi.com A typical workflow would involve calculating molecular descriptors for each analog, using these descriptors to train multiple ML models, and then validating the models' predictive power using metrics like accuracy, the area under the curve (AUC), and Net Gain. mdpi.com The most accurate, validated models can then be used for large-scale virtual screening of theoretical libraries of compounds, prioritizing the most promising candidates for synthesis and testing. This approach significantly accelerates the discovery of lead compounds by focusing resources on molecules with the highest probability of success. nih.gov
Table 2: Illustrative Performance of Predictive Machine Learning Models
| Model | Accuracy (Test Set) | AUC (Test Set) | Key Feature |
| Random Forest (RF) | 0.90 | 0.92 | Robust against overfitting; provides feature importance. mdpi.com |
| Support Vector Machine (SVM) | 0.86 | 0.90 | Effective in high-dimensional spaces. mdpi.com |
| XGBoost | 0.85 | >0.90 | High predictive power and efficiency. mdpi.com |
| Artificial Neural Network (ANN) | 0.84 | >0.90 | Capable of modeling complex non-linear relationships. mdpi.com |
Development of Novel Synthetic Routes to Access Underexplored this compound Substructures
While the core this compound structure is accessible, future synthetic efforts will be directed toward creating novel routes to access derivatives with diverse and previously unexplored substitution patterns. Research will likely move beyond simple modifications to develop methods for installing complex functional groups on both the pyridine and cyclobutyl rings. This includes developing regioselective reactions to functionalize specific positions of the pyridine ring, which is critical for fine-tuning a compound's properties. nih.gov
Inspiration may be drawn from synthetic strategies used for other heterocyclic carboxamides, such as 4-quinolone-3-carboxamides, to build a versatile chemical toolbox. nih.gov A significant area of future work will involve the synthesis of complex cyclobutyl moieties, such as those containing spirocyclic systems, fluorine atoms, or additional stereocenters, as seen in related patented compounds. google.com The development of efficient, scalable synthetic routes is crucial for generating compound libraries needed for comprehensive structure-activity relationship (SAR) studies and for producing sufficient quantities of lead candidates for further evaluation.
Deeper Computational Exploration of Ligand-Target Dynamics and Allosteric Modulation
To gain a more profound understanding of how this compound derivatives interact with their biological targets, future research will heavily rely on advanced computational methods. nih.gov Moving beyond static molecular docking, molecular dynamics (MD) simulations will be employed to explore the dynamic nature of the ligand-protein binding process. nih.govfrontiersin.org These simulations, often run for hundreds of nanoseconds, can reveal crucial information about the stability of the compound in the binding pocket, key hydrogen bonds, and water-mediated interactions, and can predict binding free energies. nih.gov
This dynamic view allows for a shift from the simple "lock-and-key" model to more sophisticated "induced-fit" or "conformational selection" hypotheses, providing a more accurate picture of the binding event. frontiersin.org A particularly exciting frontier is the use of computational tools to investigate and predict allosteric modulation. By simulating the behavior of the entire protein in the presence of a bound ligand, researchers can identify conformational changes in regions distant from the primary binding site. This could lead to the rational design of this compound derivatives that act as allosteric modulators, offering a more subtle and potentially more selective mechanism of action.
Table 3: Computational Workflow for Ligand-Target Analysis
| Step | Technique | Purpose |
| 1. Target Preparation | Homology Modeling | Generate a 3D model of the target protein if no crystal structure exists. nih.gov |
| 2. Initial Binding Pose | Molecular Docking | Predict the most likely binding orientation of the ligand in the target's active site. nih.gov |
| 3. System Solvation | System Setup | Place the ligand-protein complex in a simulation box with water and ions to mimic physiological conditions. |
| 4. Dynamic Simulation | Molecular Dynamics (MD) | Simulate the atomic motions of the complex over time to assess stability and interactions. frontiersin.org |
| 5. Data Analysis | Trajectory Analysis | Calculate metrics like Root Mean Square Deviation (RMSD), binding free energy (MM/PBSA), and interaction frequencies. nih.gov |
Expanding the Chemical Space of this compound Derivatives for New Biological Probes
A major future direction will be the systematic expansion of the chemical space around the this compound scaffold to develop high-quality chemical probes. chemicalprobes.org Chemical probes are potent, selective, and well-characterized small molecules used to interrogate the function of proteins in cellular and in vivo systems. nih.gov The goal is to create a diverse library of analogs by varying substituents on the pyridine ring and modifying the cyclobutyl group.
This expansion could involve strategies like those used for quinoxaline (B1680401) derivatives, where a core structure was systematically modified to create a library that yielded potent antitubercular agents. rsc.org Each new analog would need to be rigorously characterized according to established quality criteria for chemical probes, including demonstrated engagement with its intended target in cells at an appropriate concentration. nih.gov The development of such probes derived from the this compound core would provide powerful tools for the scientific community to validate new drug targets and unravel complex biological pathways. chemicalprobes.orgnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-cyclobutylpyridine-4-carboxamide in academic settings?
- Answer : The synthesis typically involves multi-step organic reactions, such as coupling the cyclobutyl group to pyridine-4-carboxamide. A common approach includes:
Amide bond formation : React pyridine-4-carboxylic acid derivatives with cyclobutylamine using coupling agents (e.g., EDCI/HOBt).
Cyclobutyl group introduction : Optimize coupling conditions (e.g., solvent choice, temperature) to enhance yield. For example, hexane/ether (10:1) mixtures and anhydrous MgSO₄ drying have been used in analogous syntheses .
Purification : Employ mass-directed preparative LC or column chromatography for high-purity isolation .
- Yield Optimization : Adjust stoichiometry and catalyst loading (e.g., Pd-based catalysts for cross-coupling) to address low yields. A 73% yield was achieved in a related cyclobutane-carboxamide synthesis via careful solvent selection .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing This compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming molecular structure. For example, in a related piperidylcarboxamide, key shifts include δ~7.5–8.5 ppm (pyridine protons) and δ~160–170 ppm (amide carbonyl) .
- X-ray Crystallography : Use SHELXL for refinement, particularly for resolving twinned or high-resolution data. SHELX programs are robust for small-molecule structural analysis .
- Example NMR Data Table :
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyridine C-H | 8.2–8.5 | Singlet | Aromatic |
| Amide C=O | 168.5 | - | Carbonyl |
| Adapted from analogous compounds . |
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic or spectroscopic data for This compound?
- Answer :
- Crystallography : Use SHELXL's twin refinement for overlapping diffraction patterns. Verify data with the R-factor (<5% for high reliability) and check for pseudosymmetry .
- NMR Discrepancies : Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with computational methods (e.g., density functional theory for predicted shifts) .
- Case Study : A piperidylcarboxamide's ¹³C NMR showed δ=154–156 ppm for the carbonyl group, confirmed via X-ray data .
Q. What strategies are effective for structure-activity relationship (SAR) studies of This compound derivatives?
- Answer :
Core Modifications : Replace the cyclobutyl group with other alicyclic rings (e.g., piperidine) to assess steric/electronic effects on bioactivity .
Functional Group Addition : Introduce electron-withdrawing groups (e.g., -F) to the pyridine ring to enhance binding affinity, as seen in fluorinated analogs .
Biological Assays : Test enzyme inhibition (e.g., kinases) using SPR or fluorescence polarization. A quinoline-4-carboxamide derivative showed strong binding to enzyme active sites .
Q. How should researchers design experiments to address low solubility of This compound in biological assays?
- Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.
- Prodrug Approach : Synthesize phosphate or ester prodrugs to enhance aqueous solubility, as demonstrated for pyridinecarboxamide analogs .
- Micellar Formulations : Employ surfactants (e.g., Tween-80) for in vivo studies .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility in synthesizing This compound across labs?
- Answer :
- Detailed Protocols : Report exact solvent ratios (e.g., hexane/ether 10:1), drying agents (e.g., MgSO₄), and reaction times .
- Independent Validation : Share samples with a third-party lab for NMR/X-ray cross-checking.
- Open Data : Deposit crystallographic data in public databases (e.g., CCDC) with refinement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
